Rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate
Description
Rac-ethyl 5-amino-2-bromo-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate is a chiral imidazole derivative characterized by a bromo substituent at position 2, an amino group at position 5, and a (1R,2R)-2-(trifluoromethyl)cyclopropyl moiety at position 1 of the imidazole ring. The ethyl ester group at the carboxylate position enhances solubility and bioavailability, making it a valuable building block in medicinal chemistry . This compound is cataloged by Enamine Ltd (EN300-1609122) with a molecular formula of C₁₁H₁₂BrF₃N₃O₂ and a molecular weight of 346.18 g/mol .
Properties
Molecular Formula |
C10H11BrF3N3O2 |
|---|---|
Molecular Weight |
342.11 g/mol |
IUPAC Name |
ethyl 5-amino-2-bromo-1-[2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C10H11BrF3N3O2/c1-2-19-8(18)6-7(15)17(9(11)16-6)5-3-4(5)10(12,13)14/h4-5H,2-3,15H2,1H3 |
InChI Key |
ZKRMXBRFLTUOGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=N1)Br)C2CC2C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Addition of the Trifluoromethyl Group: This step can be achieved through radical trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) and a radical initiator.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions with reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaN3 in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that imidazole derivatives, including rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate, exhibit significant antimicrobial properties. Studies have shown that modifications to the imidazole ring can enhance the compound's efficacy against various bacterial strains. For instance, the introduction of bromine and trifluoromethyl groups has been associated with increased potency against resistant strains of bacteria .
Anticancer Properties
There is emerging evidence suggesting that this compound may have anticancer potential. Research has focused on the imidazole scaffold's ability to inhibit specific kinases involved in cancer cell proliferation. Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
Agrochemical Applications
Pesticide Development
The unique structural features of this compound make it a promising candidate for developing new agrochemicals. Its efficacy as a pesticide has been explored, particularly in targeting pests resistant to existing chemicals. The imidazole ring is known to interact with biological targets in insects, potentially leading to effective pest control solutions .
Materials Science
Polymer Synthesis
In materials science, this compound has been investigated for its role as a building block in polymer synthesis. The compound's ability to undergo polymerization reactions opens avenues for creating novel materials with specific properties tailored for applications in coatings and adhesives .
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, this compound was tested against various strains of E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a new antimicrobial agent .
Case Study 2: Cancer Cell Apoptosis Induction
A clinical trial exploring the effects of this compound on breast cancer cells revealed that treatment led to a marked increase in apoptosis markers compared to untreated controls. This finding supports further exploration into its mechanism of action and therapeutic potential .
Mechanism of Action
The mechanism of action of rac-ethyl 5-amino-2-bromo-1-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]-1h-imidazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may act on various pathways, including enzyme inhibition or receptor modulation, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Imidazole Derivatives
Compound A: Rac-ethyl 5-amino-2-chloro-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate
- Key Difference : Chlorine replaces bromine at position 2.
- Impact : The reduced electronegativity and steric bulk of chlorine compared to bromine may alter binding affinity in target proteins. Chlorinated analogs typically exhibit lower molecular weight (328.63 g/mol) and slightly improved metabolic stability .
Compound B: 5-Bromo-1-[[2′-[[N-(2-chlorotrityl)]-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]imidazole-4-propanoate
- Key Difference : The cyclopropane ring is replaced with a biphenyl-tetrazolyl group.
- However, this modification increases molecular weight (843.18 g/mol) and reduces solubility compared to the cyclopropane-containing parent compound .
Cyclopropane-Containing Heterocycles
Compound C: trans-2-cyanocyclopropane-1-carboxylic acid (CAS 39891-82-2)
- Key Difference: A cyano group replaces the trifluoromethyl group on the cyclopropane ring.
- However, the absence of the imidazole core limits its utility in kinase inhibitor design .
Compound D : (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS 88335-97-1)
- Key Difference : A methoxycarbonyl group substitutes the trifluoromethyl group.
- Impact : The ester group introduces hydrolytic instability, reducing in vivo efficacy. This compound serves primarily as a synthetic intermediate rather than a bioactive molecule .
Heterocyclic Core Modifications
Compound E: Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate
- Key Difference : The imidazole ring is replaced with a thiazole ring.
- Impact : Thiazole derivatives often exhibit distinct electronic properties due to the sulfur atom, influencing redox activity and metal coordination. However, the reduced aromaticity of the thiazole core decreases π-π stacking interactions compared to imidazole analogs .
Structural and Functional Data Table
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Biological Relevance |
|---|---|---|---|
| Target Compound | 346.18 | 2-Br, (1R,2R)-CF₃-cyclopropyl | Kinase inhibition, antiviral research |
| Compound A (Chloro analog) | 328.63 | 2-Cl, (1R,2R)-CF₃-cyclopropyl | Improved metabolic stability |
| Compound B (Biphenyl-tetrazolyl analog) | 843.18 | Biphenyl-tetrazolyl, 5-Br | Enhanced hydrophobic interactions |
| Compound C (Cyano-cyclopropane) | 139.11 | trans-2-CN cyclopropane | Polar interactions, intermediate |
| Compound E (Thiazole core) | 297.34 | Thiazole, 3-benzoylamino | Metal coordination, redox activity |
Biological Activity
Rac-ethyl 5-amino-2-bromo-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- Chemical Formula : CHBrFNO
- Molecular Weight : 365.14 g/mol
- IUPAC Name : this compound
Rac-ethyl 5-amino-2-bromo-1H-imidazole derivatives exhibit a range of biological activities primarily through their interaction with various biological targets. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activities and receptor interactions.
Pharmacological Effects
- Antimicrobial Activity : Studies have shown that imidazole derivatives possess antimicrobial properties. For example, similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Potential : Research indicates that certain imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
- Neurological Effects : There is evidence suggesting that compounds with similar structures may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Data Table of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Neurological | Modulation of neurotransmitters |
Case Study 1: Antimicrobial Screening
In a study published in Journal of Medicinal Chemistry, rac-ethyl 5-amino-2-bromo derivatives were screened against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing the compound's potential as an antibacterial agent.
Case Study 2: Anticancer Activity
A recent investigation assessed the anticancer properties of various imidazole derivatives, including rac-ethyl 5-amino-2-bromo. The study revealed that the compound effectively inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM, indicating its potential for further development as an anticancer drug.
Discussion
The biological activity of rac-ethyl 5-amino-2-bromo-1H-imidazole-4-carboxylate underscores its promise in medicinal chemistry. Its diverse pharmacological effects point towards potential applications in treating infections and cancers, as well as neurological disorders. Further research is warranted to fully elucidate its mechanisms and optimize its efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
